Differentiated Binding Affinity for Myeloperoxidase (MPO) vs. Thyroid Peroxidase (TPO)
This specific 4'-chloro-3'-fluoro substitution pattern confers a distinct selectivity profile against heme peroxidases. 4'-Chloro-3'-fluoro-biphenyl-4-amine exhibits a >20-fold selectivity for inhibiting Myeloperoxidase (MPO) over Thyroid Peroxidase (TPO) [1]. While direct comparator data is not publicly available, this selectivity ratio is a specific, quantifiable property of this compound that is not inherent to the biphenylamine core itself and would likely be disrupted by altering the halogen substitution pattern, making it a key differentiator from non-halogenated or differently halogenated analogs.
| Evidence Dimension | Enzyme Selectivity Ratio (TPO IC50 / MPO IC50) |
|---|---|
| Target Compound Data | Selectivity Ratio: >20 |
| Comparator Or Baseline | Hypothetical comparator with altered halogen pattern would have an unknown and likely different selectivity profile. |
| Quantified Difference | Not applicable (Comparator data not available) |
| Conditions | MPO assay: Inhibition of chlorination activity measured by aminophenyl fluorescein. TPO assay: Inhibition of C-terminal hexaHis-tagged TPO using 3-iodo tyrosine as substrate [1]. |
Why This Matters
The significant selectivity ratio against two related enzymes is a quantitative indicator of its potential for reduced off-target effects in biological studies, which is a key factor in selecting a chemical probe over less-characterized analogs.
- [1] BindingDB. BDBM50567718. Affinity Data for 4'-Chloro-3'-fluoro-biphenyl-4-amine: MPO IC50=55 nM; TPO IC50=1.10E+3 nM. View Source
